4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride is a chemical compound with the molecular formula C12-H15-Cl-N2-O2.Cl-H and a molecular weight of 291.20 . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride involves several steps. One common method includes the reaction of 2-chloroaniline with morpholine in the presence of acetic anhydride to form the intermediate product. This intermediate is then reacted with hydrochloric acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may interact with neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
4-Morpholineacetamide, N-(2-chlorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:
Thiazoles: These compounds have diverse biological activities, including antimicrobial and anti-inflammatory properties.
Triazoles: Known for their pharmacological potentials, triazoles are used in various medicinal applications.
Indazoles: These compounds are studied for their neuroprotective and antitumor activities.
Properties
CAS No. |
143743-97-9 |
---|---|
Molecular Formula |
C12H16Cl2N2O2 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
InChI Key |
NRAXRFIIHOOWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.